molecular formula C23H38N2S B14138457 2-hexadecylsulfanyl-1H-benzimidazole

2-hexadecylsulfanyl-1H-benzimidazole

Cat. No.: B14138457
M. Wt: 374.6 g/mol
InChI Key: XZYXHAKUMKKFGX-UHFFFAOYSA-N
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Description

2-Hexadecylsulfanyl-1H-benzimidazole is a derivative of benzimidazole, a bicyclic heterocyclic aromatic compound. Benzimidazole itself is composed of a benzene ring fused to an imidazole ring. The addition of a hexadecylsulfanyl group at the 2-position of the benzimidazole ring introduces unique properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1,2-phenylenediamine with hexadecylthiol in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hexadecylsulfanyl-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

2-Hexadecylsulfanyl-1H-benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hexadecylsulfanyl-1H-benzimidazole involves its interaction with various molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. The hexadecylsulfanyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This combination of properties enables the compound to exert its effects through multiple pathways, including the inhibition of DNA synthesis and disruption of cellular processes .

Comparison with Similar Compounds

    2-Mercaptobenzimidazole: Similar structure but with a mercapto group instead of a hexadecylsulfanyl group.

    2-Phenylbenzimidazole: Contains a phenyl group at the 2-position, offering different chemical and biological properties.

    2-Methylbenzimidazole: A simpler derivative with a methyl group at the 2-position.

Uniqueness: 2-Hexadecylsulfanyl-1H-benzimidazole is unique due to the presence of the long hexadecylsulfanyl chain, which imparts distinct lipophilic properties. This makes it particularly useful in applications requiring enhanced membrane permeability and stability .

Properties

Molecular Formula

C23H38N2S

Molecular Weight

374.6 g/mol

IUPAC Name

2-hexadecylsulfanyl-1H-benzimidazole

InChI

InChI=1S/C23H38N2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-26-23-24-21-18-15-16-19-22(21)25-23/h15-16,18-19H,2-14,17,20H2,1H3,(H,24,25)

InChI Key

XZYXHAKUMKKFGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSC1=NC2=CC=CC=C2N1

Origin of Product

United States

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